molecular formula C18H14ClNO2S2 B5999170 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one

Cat. No.: B5999170
M. Wt: 375.9 g/mol
InChI Key: JYOYGMSODYTBKW-YBEGLDIGSA-N
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Description

3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a rhodanine-based heterocyclic compound featuring a thiazolidinone core substituted with a 3-chlorophenyl group at the N3 position and a 4-ethoxybenzylidene moiety at the C5 position. Rhodanine derivatives are widely studied for their diverse biological activities, including anticancer, antimicrobial, and kinase-inhibitory properties. The compound’s structure is characterized by a conjugated system formed via Knoevenagel condensation between the thiazolidinone core and the substituted benzaldehyde, which is critical for its bioactivity .

Key structural features:

  • Thiazolidinone core: A five-membered ring containing sulfur and nitrogen atoms, responsible for metal chelation and hydrogen bonding .
  • 3-Chlorophenyl group: Enhances lipophilicity and influences target specificity through steric and electronic effects .
  • 4-Ethoxybenzylidene moiety: The ethoxy group at the para position of the benzylidene substituent modulates electronic density and steric interactions, affecting binding to biological targets .

Properties

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO2S2/c1-2-22-15-8-6-12(7-9-15)10-16-17(21)20(18(23)24-16)14-5-3-4-13(19)11-14/h3-11H,2H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOYGMSODYTBKW-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the thiazolidinone ring.

    Substitution: Halogenation, alkylation, or acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.

Scientific Research Applications

Synthesis and Preparation

The synthesis of this compound typically involves the condensation of 3-chloroacetophenone with thiosemicarbazide, followed by cyclization to form the thiazolidinone structure. The ethoxy group is introduced through an alkylation reaction involving ethyl bromide or a similar ethylating agent. The process can be optimized for yield and purity using various organic solvents and reaction conditions.

Medicinal Chemistry

The compound exhibits promising antimicrobial , anticancer , and anti-inflammatory activities. Research indicates that it may inhibit specific enzymes or receptors involved in disease processes, making it a candidate for drug development.

  • Antimicrobial Activity : Studies have shown that derivatives of thiazolidinones possess significant antibacterial properties against various pathogens, including resistant strains.
  • Anticancer Potential : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting its potential as a chemotherapeutic agent.

Biological Mechanisms

The mechanism of action involves:

  • Enzyme Inhibition : The thiazolidinone ring can form covalent bonds with active site residues of target enzymes, effectively inhibiting their activity.
  • Receptor Modulation : The compound may interact with specific receptors, altering signaling pathways involved in inflammation and cancer progression.

Material Science

In addition to its biological applications, this compound can serve as a building block for synthesizing novel materials with unique properties, such as:

  • Conductive Polymers : Its structural features may contribute to the development of polymers with enhanced electrical conductivity.
  • Optoelectronic Devices : The compound's properties could be explored in the fabrication of devices that utilize light for functionality.

Case Studies

StudyFindingsApplication
Study 1Demonstrated significant antibacterial activity against Staphylococcus aureus.Potential use in developing new antibiotics.
Study 2Showed cytotoxic effects on various cancer cell lines, inducing apoptosis.Development of anticancer therapies.
Study 3Investigated the compound's role in modulating inflammatory responses in vitro.Possible use in anti-inflammatory drug formulations.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Bioactivity

Substituent Position Effects

Ethoxy Group Position: 4-Ethoxy vs. 2-Ethoxy: In the structurally related compound 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidin-2,4-dione (), shifting the ethoxy group from the 4- to 2-position on the benzylidene ring significantly enhanced ERK1/2 inhibitory activity (IC₅₀ reduced by ~50%). This positional change improved interactions with the kinase’s hydrophobic pocket and increased apoptosis induction in U937 leukemia cells . Target Compound: The 4-ethoxy configuration in 3-(3-chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one may offer moderate kinase inhibition but could be optimized by exploring 2-ethoxy analogs .

Chlorophenyl Substituents :

  • 3-Chloro vs. 4-Chloro : Comparison with 3-(4-chlorophenyl)-5-(2,5-dimethoxybenzylidene)-2-thioxo-thiazolidin-4-one () reveals that para-chloro substitution increases steric bulk, reducing solubility but improving binding to hydrophobic kinase domains. In contrast, meta-chloro substitution (as in the target compound) balances solubility and target engagement .

Functional Group Variations

Hydroxy vs. Ethoxy Benzylidene :

  • The hydroxybenzylidene derivative (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-thiazolidin-4-one () forms intramolecular hydrogen bonds (C–H⋯S and O–H⋯S), stabilizing its crystal structure. However, the ethoxy group in the target compound eliminates hydrogen-bonding capacity but enhances membrane permeability due to increased lipophilicity .

Methoxy vs. Ethoxy :

  • Methoxy-substituted analogs (e.g., 5-(4-methoxybenzylidene) derivatives) exhibit reduced metabolic stability compared to ethoxy-substituted compounds, as ethoxy groups resist oxidative demethylation in vivo .

Physicochemical and Crystallographic Properties

  • Crystal Packing : The target compound’s ethoxy group likely disrupts the dimeric hydrogen-bonding networks observed in hydroxy-substituted analogs (e.g., ), leading to distinct crystal packing motifs .
  • Solubility : Ethoxy substitution increases logP (~3.2) compared to hydroxy analogs (logP ~2.5), favoring cellular uptake but limiting aqueous solubility .

Biological Activity

The compound 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. This article synthesizes current research findings on the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Anticancer Activity

Thiazolidin-4-ones, including derivatives like the one , have shown promising anticancer activity. Research indicates that these compounds can induce apoptosis in cancer cells through various signaling pathways. For instance, studies have demonstrated that thiazolidin-4-one derivatives can inhibit cell proliferation in several cancer cell lines, including HeLa and HT29 cells, by triggering both extrinsic and intrinsic apoptotic pathways .

Antimicrobial Properties

The antimicrobial efficacy of thiazolidin-4-one derivatives has been well-documented. The compound under discussion has been evaluated against various bacterial strains, exhibiting significant antibacterial activity. For example, a study reported minimum inhibitory concentrations (MICs) in the range of 10.7–21.4 μmol/mL against both Gram-positive and Gram-negative bacteria . The structural modifications in the thiazolidin ring system are crucial for enhancing antimicrobial potency.

Anti-inflammatory Effects

Thiazolidin-4-one derivatives have also been recognized for their anti-inflammatory properties. The presence of specific substituents on the thiazolidin ring can modulate inflammatory responses, making these compounds potential candidates for treating inflammatory diseases . The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is significantly influenced by their chemical structure. Modifications at various positions on the thiazolidin ring can enhance or diminish their pharmacological effects:

Position Modification Effect
2Halogen substituentsIncreased antimicrobial activity
3Aromatic ringsEnhanced anticancer properties
5Alkoxy groupsImproved anti-inflammatory effects

This table summarizes how different modifications can impact the biological activities of thiazolidin derivatives.

Case Studies

  • Anticancer Study : A recent study synthesized several thiazolidin-4-one derivatives and tested their cytotoxicity against various cancer cell lines. The results indicated that certain compounds exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting superior efficacy .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties of a series of thiazolidin-4-one derivatives against common pathogens. The study found that compounds with electron-withdrawing groups showed enhanced antibacterial activity compared to their electron-donating counterparts .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(3-chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one?

The compound is synthesized via Knoevenagel condensation , a widely used method for benzylidene-thiazolidinone derivatives. In a typical procedure:

  • Step 1 : React 3-chloro-phenyl-substituted aldehydes with rhodanine (2-thioxo-thiazolidin-4-one) in the presence of β-alanine and glacial acetic acid under reflux conditions .
  • Step 2 : Purify the product via recrystallization using DMF-acetic acid or ethanol mixtures.
    Key reagents include potassium carbonate (K₂CO₃) and potassium iodide (KI) for coupling intermediates .

Q. How is the structural characterization of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools include:

  • SHELX suite (e.g., SHELXL for refinement, SHELXS for structure solution) to resolve bond lengths, angles, and torsion angles .
  • ORTEP-3 or WinGX for graphical representation of thermal ellipsoids and hydrogen-bonding networks .
    For example, PubChem data (CID-specific) provides computed InChI keys and molecular formulas to cross-validate structural integrity .

Q. What preliminary biological assays are used to screen its activity?

  • Cell viability assays (e.g., MTT assay) in cancer lines (e.g., U937 leukemia cells) to assess anti-proliferative effects .
  • Western blotting to evaluate inhibition of phosphorylation in ERK1/2 downstream targets (e.g., Rsk1, Elk-1) .
  • ELISA for quantifying cytokine suppression (e.g., TNF-α, IL-6) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How do substituent modifications on the phenyl ring impact ERK1/2 substrate-specific inhibition?

SAR Insights :

  • 4-Ethoxy vs. 2-Ethoxy : Shifting the ethoxy group from the 4- to 2-position on the phenyl ring enhances inhibitory activity against Rsk1/Elk-1 phosphorylation by ~50%, likely due to reduced steric hindrance and improved docking into ERK1/2’s common docking (CD) domain .
  • Chloro-substitution : The 3-chloro group on the phenyl ring increases lipophilicity (clogP ~3.2), enhancing membrane permeability .
    Methodology :
  • Molecular docking (e.g., AutoDock Vina) to model interactions with ERK2’s crystal structure (PDB: 4QTB).
  • Free-Wilson analysis to quantify substituent contributions to bioactivity .

Q. What mechanisms underlie its anti-inflammatory effects in vitro?

The compound disrupts NF-κB and MAPK pathways :

  • NF-κB inhibition : Blocks nuclear translocation of p65 subunit, reducing COX-2 and HMGB1 expression in macrophages .
  • MAPK suppression : Dose-dependent inhibition of JNK and p38 phosphorylation (IC₅₀ ~5–10 µM), validated via phospho-specific antibodies in Western blots .
    Experimental Design :
  • Luciferase reporter assays for NF-κB activity.
  • Flow cytometry to assess mitochondrial membrane potential loss (JC-1 staining) .

Q. How can its solubility and bioavailability be optimized for in vivo studies?

Strategies :

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated ethylamine tail) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve plasma half-life.
    Analytical Methods :
  • HPLC-UV to measure logP and solubility in simulated biological fluids.
  • Pharmacokinetic profiling via LC-MS/MS in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.